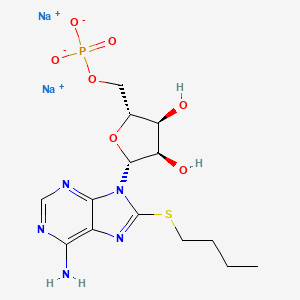
n-(1-(3-Methoxyphenyl)-5-oxo-4,5-dihydro-1h-pyrazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(1-(3-Methoxyphenyl)-5-oxo-4,5-dihydro-1h-pyrazol-3-yl)acetamide: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methoxyphenyl group, a pyrazole ring, and an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(1-(3-Methoxyphenyl)-5-oxo-4,5-dihydro-1h-pyrazol-3-yl)acetamide typically involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with acetic anhydride to yield the pyrazole ring. The final step involves the acetylation of the pyrazole derivative to form the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced pyrazole derivatives.
Substitution: Formation of substituted aromatic and pyrazole compounds.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, n-(1-(3-Methoxyphenyl)-5-oxo-4,5-dihydro-1h-pyrazol-3-yl)acetamide is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are investigated for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of n-(1-(3-Methoxyphenyl)-5-oxo-4,5-dihydro-1h-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific biological context.
類似化合物との比較
n-(4-Methoxyphenyl)acetamide: Similar structure but with a different substitution pattern on the aromatic ring.
n-(3-Methylphenyl)acetamide: Contains a methyl group instead of a methoxy group.
n-(3-Hydroxyphenyl)acetamide: Contains a hydroxy group instead of a methoxy group.
Uniqueness: n-(1-(3-Methoxyphenyl)-5-oxo-4,5-dihydro-1h-pyrazol-3-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the pyrazole ring and the acetamide group also contributes to its distinct properties, making it a valuable compound for various applications.
特性
CAS番号 |
111252-71-2 |
|---|---|
分子式 |
C12H13N3O3 |
分子量 |
247.25 g/mol |
IUPAC名 |
N-[1-(3-methoxyphenyl)-5-oxo-4H-pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C12H13N3O3/c1-8(16)13-11-7-12(17)15(14-11)9-4-3-5-10(6-9)18-2/h3-6H,7H2,1-2H3,(H,13,14,16) |
InChIキー |
KNIFFCXZCRDOLO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NN(C(=O)C1)C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


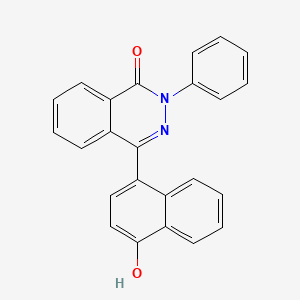

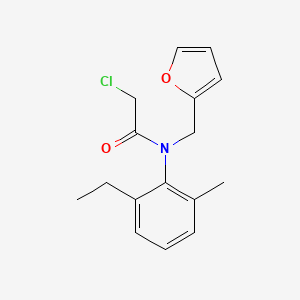
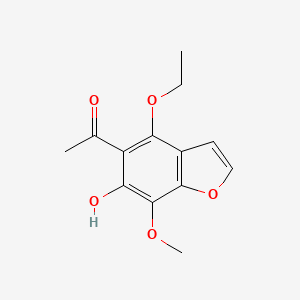
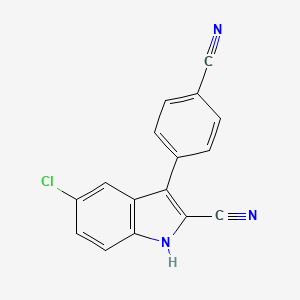
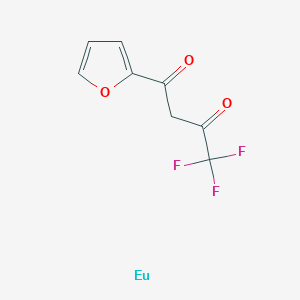
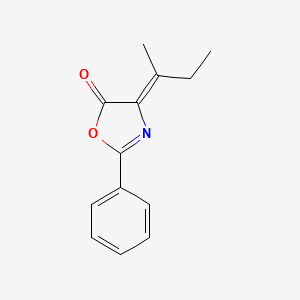
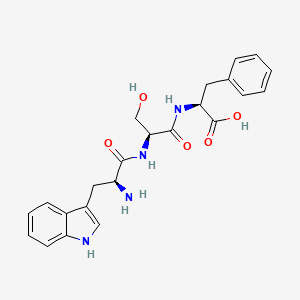
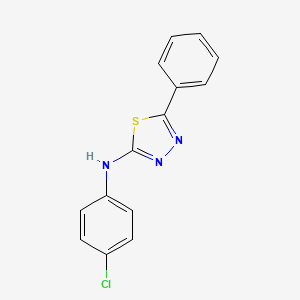
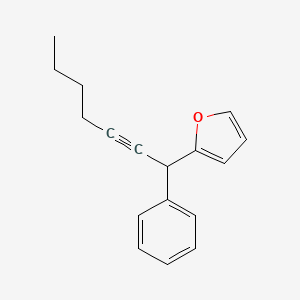

![N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12898649.png)
